molecular formula C9H6ClF3O2 B6312916 Phenyl 2-chloro-3,3,3-trifluoropropanoate CAS No. 1357625-28-5

Phenyl 2-chloro-3,3,3-trifluoropropanoate

Cat. No. B6312916
CAS RN: 1357625-28-5
M. Wt: 238.59 g/mol
InChI Key: YIVAFJJUSXBCAN-UHFFFAOYSA-N
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Description

Phenyl 2-chloro-3,3,3-trifluoropropanoate (FTCP) is a synthetic organic compound that is used in a variety of laboratory experiments and scientific research applications. It is a colorless, odorless, crystalline solid that is soluble in most organic solvents. FTCP is a versatile compound that can be used in a variety of applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the investigation of future directions.

Scientific Research Applications

Phenyl 2-chloro-3,3,3-trifluoropropanoate is widely used in scientific research applications due to its versatility. It has been used in the synthesis of organic compounds, such as aldehydes, ketones, and alcohols. It has also been used in the study of biochemical and physiological effects, such as the effects of drugs on the human body. In addition, this compound has been used in the investigation of future directions, such as the development of new drugs and treatments.

Mechanism of Action

Phenyl 2-chloro-3,3,3-trifluoropropanoate acts as a catalyst in the synthesis of organic compounds. It is able to facilitate the reaction of two reactants, allowing them to form a new product. In addition, this compound has been shown to act as a proton acceptor, allowing it to bind to other molecules and form new compounds.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain. In addition, this compound has been shown to have anti-inflammatory and analgesic effects, as well as to reduce the symptoms of depression and anxiety.

Advantages and Limitations for Lab Experiments

Phenyl 2-chloro-3,3,3-trifluoropropanoate has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also easy to handle. In addition, this compound is very stable and can be stored for long periods of time without degrading. However, it is important to note that this compound is highly toxic and should be handled with caution.

Future Directions

Phenyl 2-chloro-3,3,3-trifluoropropanoate has a number of potential future applications. It could be used in the development of new drugs, as well as in the study of biochemical and physiological effects. In addition, this compound could be used in the synthesis of organic compounds, such as aldehydes, ketones, and alcohols. Finally, this compound could be used in the investigation of new treatments for diseases and disorders, such as depression and anxiety.

Synthesis Methods

Phenyl 2-chloro-3,3,3-trifluoropropanoate is synthesized through a multi-step process. The first step involves the reaction of 2-chloro-3,3,3-trifluoropropanoic acid with phenylmagnesium bromide in the presence of a base such as potassium hydroxide. This reaction yields a Grignard reagent, which is then reacted with carbon dioxide to form the desired product, this compound. The reaction can be carried out at room temperature or in a sealed container at slightly elevated temperatures.

properties

IUPAC Name

phenyl 2-chloro-3,3,3-trifluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c10-7(9(11,12)13)8(14)15-6-4-2-1-3-5-6/h1-5,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVAFJJUSXBCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C(C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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